
2-氨基-N-(2-甲氧基苄基)吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is a compound with a molecular formula of C14H15N3O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It features a pyridine ring substituted with an amino group, a methoxybenzyl group, and a carboxamide group, making it a versatile molecule for chemical modifications and biological studies.
科学研究应用
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
作用机制
Target of Action
The primary targets of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme involved in gene regulation .
Mode of Action
The compound exhibits inhibitory activity against its primary targets, Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, potentially leading to altered gene expression and inhibition of cell proliferation .
Biochemical Pathways
The compound affects the pathways associated with Bcr-Abl and HDAC1. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, while HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones . The inhibition of these targets can lead to changes in these pathways, potentially resulting in anti-proliferative effects .
Result of Action
The compound has shown potent anti-proliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .
生化分析
Biochemical Properties
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are involved in cancer cell proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cancer cell growth.
Cellular Effects
The effects of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production in cancer cells.
Molecular Mechanism
At the molecular level, 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of HDAC and Bcr-Abl kinase, inhibiting their activity . This inhibition leads to changes in gene expression, particularly the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it interferes with the function of other biomolecules involved in cell survival and proliferation, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide in laboratory settings are critical for its effectiveness. Over time, the compound may degrade, leading to reduced efficacy. Long-term studies have shown that it maintains its stability under specific conditions, but its effects on cellular function may diminish over extended periods . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth, although the degree of inhibition may vary.
Dosage Effects in Animal Models
The effects of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s metabolism results in the formation of various metabolites, some of which may contribute to its therapeutic effects.
Transport and Distribution
The transport and distribution of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound is primarily distributed in the cytoplasm and nucleus, where it exerts its biochemical effects. Its transport across cellular membranes is facilitated by transporters that recognize its chemical structure.
Subcellular Localization
The subcellular localization of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. Its activity is influenced by its localization, as it needs to be in proximity to its targets to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine, 2-methoxybenzyl chloride, and appropriate carboxylic acid derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-amino-N-(2-hydroxybenzyl)pyridine-3-carboxamide
- 2-amino-N-(2-chlorobenzyl)pyridine-3-carboxamide
- 2-amino-N-(2-fluorobenzyl)pyridine-3-carboxamide
Uniqueness
2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
IUPAC Name |
2-amino-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-12-7-3-2-5-10(12)9-17-14(18)11-6-4-8-16-13(11)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAIZYQTSZNOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2416764.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
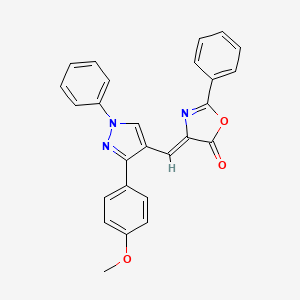
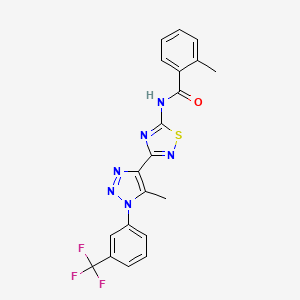
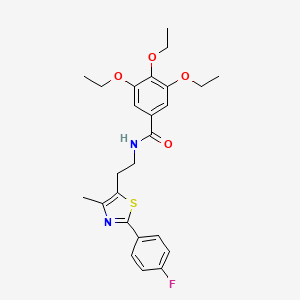
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)

![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane](/img/structure/B2416781.png)

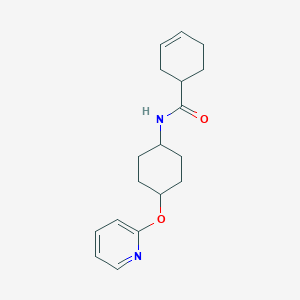
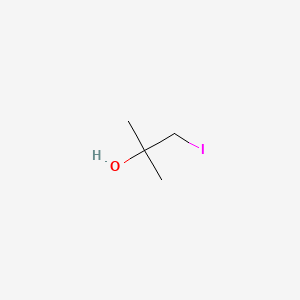
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
